3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring structure with sulfur, nitrogen, and oxygen atoms. They are known for their wide range of biological activities .
Chemical Reactions Analysis
Thiazolidinones can participate in various chemical reactions, often involving the functional groups attached to the ring. The specific reactions that “3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one” might undergo would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding, and the stability of the thiazolidinone ring .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been applied to generate hybrid molecules incorporating thiazolidinone structures, leading to the creation of compounds with significant antimicrobial, anti-lipase, and anti-urease activities. This method emphasizes the efficiency and effectiveness of synthesizing compounds with potential therapeutic applications, highlighting the relevance of thiazolidinone derivatives in medicinal chemistry (Başoğlu et al., 2013).
Synthesis, Characterization, and Antimicrobial Evaluation
The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been explored, revealing their antimicrobial properties. This research underscores the potential of thiazolidinone derivatives in developing new antimicrobial agents, providing a pathway for exploring similar applications of the specified chemical (Spoorthy et al., 2021).
Anticancer and Anti-Inflammatory Activities
Studies have shown that thiazolidinone derivatives possess significant anticancer and anti-inflammatory activities. These findings suggest a promising avenue for the development of novel therapeutic agents targeting cancer and inflammation, indicating the potential biomedical applications of thiazolidinone-based compounds (Horishny et al., 2020).
Material Science Applications
Thiazolidinone derivatives have also found applications in material science, particularly in the development of organic semiconductors and sensors. The synthesis and crystal structure of thiophene-based compounds, for instance, highlight their relevance in the rapidly growing field of heterocyclic compounds with diverse applications ranging from electronics to pharmaceuticals (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
Many indole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to have diverse biological activities .
Future Directions
Properties
IUPAC Name |
3-ethyl-5-[(4-fluorophenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS2/c1-2-15-11(16)10(18-12(15)17)7-14-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIGBKCKUDRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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